molecular formula C12H11FN2 B2486926 4-fluoro-N-(pyridin-4-ylmethyl)aniline CAS No. 193339-01-4

4-fluoro-N-(pyridin-4-ylmethyl)aniline

Cat. No.: B2486926
CAS No.: 193339-01-4
M. Wt: 202.232
InChI Key: ONNWIIVTVOCXPW-UHFFFAOYSA-N
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Description

4-fluoro-N-(pyridin-4-ylmethyl)aniline is a chemical compound that has garnered significant interest in scientific research due to its potential biological activity and various applications. This compound consists of a fluorine atom attached to the benzene ring and a pyridin-4-ylmethyl group attached to the nitrogen atom of the aniline structure. The molecular formula of this compound is C12H11FN2, and it has a molecular weight of 202.23 g/mol .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-fluoro-N-(pyridin-4-ylmethyl)aniline can be achieved through various synthetic routes. One common method involves the nucleophilic aromatic substitution reaction of 4-fluoronitrobenzene with pyridin-4-ylmethanamine, followed by reduction of the nitro group to an amine. The reaction conditions typically involve the use of a base such as potassium carbonate in a polar aprotic solvent like dimethylformamide (DMF) at elevated temperatures .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency .

Chemical Reactions Analysis

Types of Reactions

4-fluoro-N-(pyridin-4-ylmethyl)aniline undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding nitroso or nitro derivatives.

    Reduction: Reduction reactions can convert the nitro group to an amine.

    Substitution: The fluorine atom on the benzene ring can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst are commonly used.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used to substitute the fluorine atom.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitroso or nitro derivatives, while reduction typically produces amines .

Scientific Research Applications

4-fluoro-N-(pyridin-4-ylmethyl)aniline has a wide range of scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the development of agrochemicals and other industrial products.

Mechanism of Action

The mechanism of action of 4-fluoro-N-(pyridin-4-ylmethyl)aniline involves its interaction with specific molecular targets and pathways. The fluorine atom’s electron-withdrawing properties can influence the compound’s reactivity and binding affinity to biological targets. The pyridin-4-ylmethyl group can enhance the compound’s ability to interact with enzymes and receptors, potentially leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

    4-fluoro-N-(pyridin-2-ylmethyl)aniline: Similar structure but with the pyridinyl group attached at the 2-position.

    4-fluoro-2-methyl-N-(pyridin-4-ylmethyl)aniline: Similar structure with an additional methyl group on the benzene ring.

Uniqueness

4-fluoro-N-(pyridin-4-ylmethyl)aniline is unique due to its specific substitution pattern, which can influence its chemical and biological properties. The position of the fluorine atom and the pyridin-4-ylmethyl group can affect the compound’s reactivity, stability, and interaction with biological targets, making it distinct from other similar compounds .

Properties

IUPAC Name

4-fluoro-N-(pyridin-4-ylmethyl)aniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11FN2/c13-11-1-3-12(4-2-11)15-9-10-5-7-14-8-6-10/h1-8,15H,9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ONNWIIVTVOCXPW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1NCC2=CC=NC=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11FN2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

202.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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